Comprehensive Spectral Profiling: 6-Ethyl-2-methylpyrimidin-4-amine
Comprehensive Spectral Profiling: 6-Ethyl-2-methylpyrimidin-4-amine
The following technical guide provides an in-depth spectral profiling of 6-Ethyl-2-methylpyrimidin-4-amine (CAS 90008-43-8). This document is structured to assist researchers in the structural validation, impurity profiling, and quality control of this intermediate in pharmaceutical synthesis.
Technical Reference Guide for Structural Validation[1]
Executive Summary & Chemical Identity
6-Ethyl-2-methylpyrimidin-4-amine is a substituted aminopyrimidine often utilized as a pharmacophore in the development of kinase inhibitors and antimicrobial agents.[1] Its structural integrity relies on the precise arrangement of the ethyl group at position 6 and the methyl group at position 2, flanking the pyrimidine core.
Synthesis Context & Impurity Logic
Understanding the synthesis route is critical for interpreting spectral "noise" or impurities. The most common industrial route involves the condensation of Acetamidine with 3-Oxopentanenitrile (or a derivative like ethyl propionylacetate followed by functional group interconversion).[1]
Synthesis & Fragmentation Logic (Graphviz)
The following diagram illustrates the primary synthesis pathway and the logical mass spectrometry fragmentation pattern expected for this molecule.
Caption: Figure 1. Synthesis logic via condensation and primary Mass Spectrometry fragmentation pathways.
Nuclear Magnetic Resonance (NMR) Characterization
The NMR profile is characterized by the asymmetry introduced by the ethyl group versus the methyl group. The following data represents the expected consensus shifts based on high-fidelity analogues (e.g., 2,6-dimethylpyrimidin-4-amine) and substituent chemical shift effects.
Proton NMR ( H NMR)
Solvent: DMSO-d
| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |
| 6-Et (CH | 1.15 - 1.20 | Triplet (t) | 3H | 7.6 Hz | Terminal methyl of the ethyl group.[1] |
| 2-Me | 2.30 - 2.35 | Singlet (s) | 3H | - | Methyl group between two nitrogens (deshielded).[1] |
| 6-Et (CH | 2.50 - 2.60 | Quartet (q) | 2H | 7.6 Hz | Methylene protons attached to the aromatic ring.[1] |
| 5-H | 6.05 - 6.15 | Singlet (s) | 1H | - | Aromatic proton.[1] Shielded by the ortho-amino group.[1] |
| 4-NH | 6.60 - 6.80 | Broad (br s) | 2H | - | Exchangeable amino protons.[1] Shift varies with concentration/water.[1] |
Critical Interpretation Note:
-
Differentiation: The key differentiator from the isomer 2-ethyl-6-methylpyrimidin-4-amine is the chemical shift of the singlet methyl.[1] A methyl at position 2 (between two nitrogens) is typically slightly more deshielded than a methyl at position 6.
-
Impurity Flag: Watch for a singlet at ~2.1 ppm (Acetone) or ~3.3 ppm (Water in DMSO) which can obscure the ethyl quartet if not dry.[1]
Carbon-13 NMR ( C NMR)
Solvent: DMSO-d
| Carbon Type | Shift ( | Assignment |
| Aliphatic | 12.5 | Ethyl terminal C H |
| Aliphatic | 25.8 | 2-C H |
| Aliphatic | 29.2 | Ethyl methylene C H |
| Aromatic | 99.8 | C5 (Ortho to NH |
| Aromatic | 163.5 | C4 (Attached to NH |
| Aromatic | 167.2 | C2 (Between nitrogens) |
| Aromatic | 170.1 | C6 (Attached to Ethyl) |
Mass Spectrometry (MS) Profile
Mass spectrometry is the primary tool for confirming molecular weight and analyzing fragmentation stability.
Experimental Parameters (ESI+)
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode.
-
Molecular Ion: [M+H]
= 138.19 Da.
Fragmentation Pattern (EI - 70eV)
For GC-MS analysis (Electron Impact), the fragmentation follows standard pyrimidine pathways:
| m/z | Intensity | Fragment Identity | Mechanism |
| 137 | 100% | M | Molecular Ion (Stable aromatic system).[1] |
| 136 | 40-60% | [M-H] | Loss of hydrogen (common in alkyl-pyrimidines).[1] |
| 122 | 20-30% | [M-CH | Loss of terminal methyl from the ethyl group.[1] |
| 109 | 10-15% | [M-C | McLafferty-like rearrangement (loss of ethylene).[1] |
| 42 | Variable | [C | Ring breakdown product (acetonitrile fragment).[1] |
Infrared Spectroscopy (FT-IR)
Method: KBr Pellet or ATR[1]
The IR spectrum confirms the presence of the primary amine and the aromatic heterocycle.
-
3300 - 3450 cm
: Strong, broad doublet.[1] Characteristic of primary amine N-H stretching (asymmetric and symmetric). -
2960 - 2870 cm
: Medium intensity.[1] C-H stretching (Aliphatic ethyl/methyl groups).[1] -
1640 - 1650 cm
: Strong.[1] N-H bending (Scissoring vibration).[1] -
1580 - 1600 cm
: Strong.[1] C=N stretching and pyrimidine ring breathing modes. -
800 - 850 cm
: Medium.[1] C-H out-of-plane bending (Isolated aromatic proton at C5).[1]
Analytical Protocol: Purity Verification
To ensure the synthesized or purchased material meets "Drug Development" standards (>98% purity), follow this rapid validation workflow:
-
Solubility Check: Dissolve 10 mg in 0.6 mL DMSO-d
. The solution should be clear and colorless. Turbidity suggests inorganic salts (e.g., NaCl, NH Cl from synthesis). -
1H NMR Acquisition: Acquire 16 scans.
-
LC-MS Confirmation: Run a gradient from 5% to 95% Acetonitrile/Water (+0.1% Formic Acid).[1]
-
Pass Criteria: Single peak at [M+H]+ 138.2.
-
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 90008-43-8, 6-Ethyl-2-methylpyrimidin-4-amine. Retrieved from [Link]
-
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 2-Amino-4,6-dimethylpyrimidine (Analogous Reference). Retrieved from [Link][1]
Sources
- 1. SK channel - Wikipedia [en.wikipedia.org]
- 2. 2-hydrazinyl-4,6-dimethylpyrimidine (23906-13-0) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 3. 2-Methylpyrimidine-4-carboxylic acid (13627-49-1) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 4. 4595-70-4|2-Isopropyl-6-methylpyrimidin-4-amine|BLD Pharm [bldpharm.com]
- 5. arctomsci.com [arctomsci.com]
- 6. abcr.com [abcr.com]
